Molecular Weight Differentiation by LC-MS/MS
Deferasirox Ethyl Ester (MW 401.41) can be unambiguously distinguished from its methyl ester analog (MW 388.41) and the parent drug deferasirox (MW 373.36) in mass spectrometric detection workflows. This molecular weight differential of +13.00 Da relative to the methyl ester enables baseline separation in MS1 full-scan acquisition and permits distinct multiple reaction monitoring (MRM) transitions for quantitative analysis . The ethyl ester was identified as one of six process-related impurities in deferasirox API synthesis and was characterized by LC-ESI-QT/MS/MS along with five other related substances, each exhibiting unique mass-to-charge signatures [1].
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 401.41 g/mol |
| Comparator Or Baseline | Deferasirox methyl ester: 388.41 g/mol; Deferasirox parent: 373.36 g/mol |
| Quantified Difference | +13.00 Da vs. methyl ester; +28.05 Da vs. deferasirox |
| Conditions | Mass spectrometry (ESI-QT/MS/MS); calculated exact mass from molecular formula C23H19N3O4 |
Why This Matters
This molecular weight differential is essential for accurate impurity identification and quantification in ANDA submissions; a methyl ester standard cannot serve as a surrogate for ethyl ester quantification in regulatory LC-MS/MS methods.
- [1] Thomas S, Joshi SC, Vir D, et al. Identification, characterization and quantification of a new impurity in deferasirox active pharmaceutical ingredient by LC-ESI-QT/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. 2012;63:112-119. View Source
